molecular formula C14H12ClN3OS B1389522 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1204297-22-2

7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1389522
CAS No.: 1204297-22-2
M. Wt: 305.8 g/mol
InChI Key: VRXVPFBAHUWHCP-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with a complex molecular structure. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzothiazole core, a chlorine atom at the 7th position, a methoxy group at the 4th position, and a pyridin-4-ylmethylamino group at the 2-amino position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring. Subsequent chlorination and methoxylation steps are then employed to introduce the chlorine and methoxy groups at the appropriate positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is studied for its potential biological activities. It may be used in assays to investigate its effects on cellular processes and enzyme activities.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism by which 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 7-Chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

  • 7-Chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

  • 7-Chloro-4-methoxy-N-(pyridin-5-ylmethyl)benzo[d]thiazol-2-amine

Uniqueness: 7-Chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole core. The presence of the pyridin-4-ylmethyl group at the 2-amino position distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-19-11-3-2-10(15)13-12(11)18-14(20-13)17-8-9-4-6-16-7-5-9/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXVPFBAHUWHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184609
Record name 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-22-2
Record name 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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